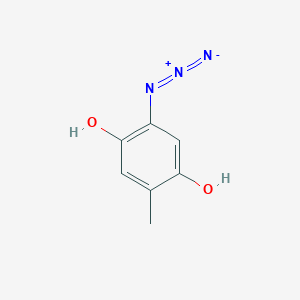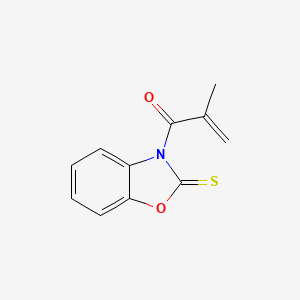![molecular formula C16H34O2Si B14267593 tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane CAS No. 132091-41-9](/img/structure/B14267593.png)
tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane is an organosilicon compound that features a tert-butyl group, dimethyl groups, and an octyloxyethenyl group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane typically involves the reaction of tert-butyl(dimethyl)silanol with 1-(octyloxy)ethenyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atom can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes with reduced functional groups.
Substitution: Formation of new organosilicon compounds with different substituents.
Applications De Recherche Scientifique
tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and as a component in drug delivery systems.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The tert-butyl and dimethyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilane: Similar structure but lacks the octyloxyethenyl group.
tert-Butyl(dimethyl)silanol: Contains a hydroxyl group instead of the octyloxyethenyl group.
tert-Butyl(dimethyl)chlorosilane: Contains a chlorine atom instead of the octyloxyethenyl group.
Uniqueness
tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane is unique due to the presence of the octyloxyethenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable reagent in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
132091-41-9 |
|---|---|
Formule moléculaire |
C16H34O2Si |
Poids moléculaire |
286.52 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(1-octoxyethenoxy)silane |
InChI |
InChI=1S/C16H34O2Si/c1-8-9-10-11-12-13-14-17-15(2)18-19(6,7)16(3,4)5/h2,8-14H2,1,3-7H3 |
Clé InChI |
GQUIFTFHFGIKAR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


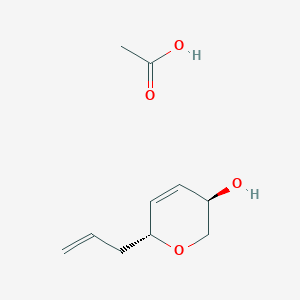
![1-Butanol, 3-methyl-2-[[(1S)-1-phenyl-3-butenyl]amino]-, (2S)-](/img/structure/B14267540.png)
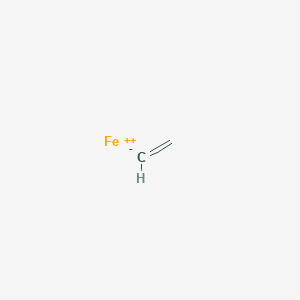
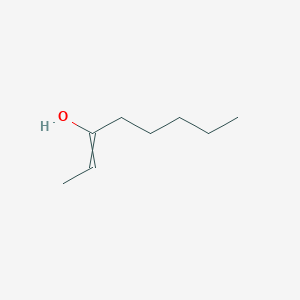
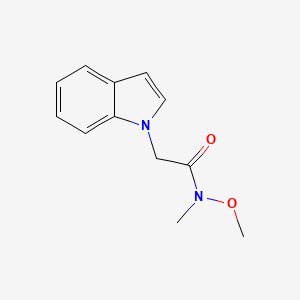
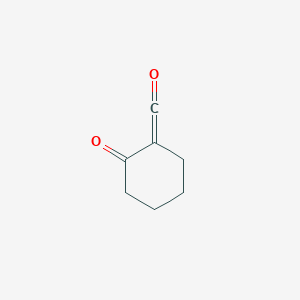
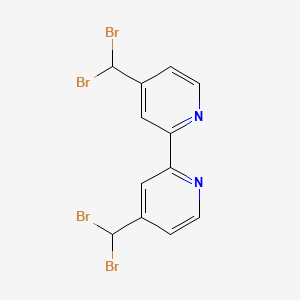
![[2-(Hexadecyloxy)phenyl]methyl methylphosphonate](/img/structure/B14267578.png)
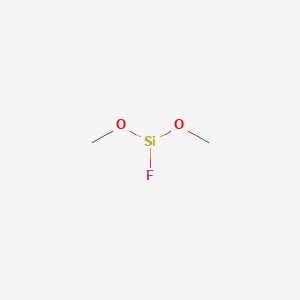
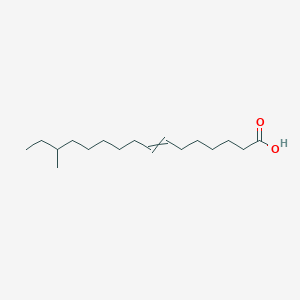
![Dibutyl[(4-nitrophenyl)methyl]tellanium bromide](/img/structure/B14267594.png)
![Spiro[2.3]hexan-4-one, 5,5-dichloro-](/img/structure/B14267595.png)
